

1-[4-(Methylsulfonyl)phenyl]piperazine molecular weight

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Compound of Interest

Compound Name: 1-[4-(Methylsulfonyl)phenyl]piperazine

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An In-Depth Technical Guide to **1-[4-(Methylsulfonyl)phenyl]piperazine**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **1-[4-(Methylsulfonyl)phenyl]piperazine**, a key chemical intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process scientists, this document delves into the compound's fundamental properties, outlines robust methodologies for its synthesis and characterization, and explores its applications as a foundational scaffold for novel therapeutic agents. The protocols and insights herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Core Physicochemical & Structural Characteristics

1-[4-(Methylsulfonyl)phenyl]piperazine is a substituted aromatic piperazine derivative. The presence of the electron-withdrawing methylsulfonyl group and the nucleophilic piperazine ring makes it a versatile building block in medicinal chemistry. Its precise molecular weight and other key properties are critical for stoichiometric calculations in synthesis and for analytical characterization.

Key Properties Summary

The fundamental physicochemical data for **1-[4-(Methylsulfonyl)phenyl]piperazine** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	240.32 g/mol	[1][2][3]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂ S	[1][2][3]
CAS Number	187669-60-9	[1][3]
Physical Form	Solid	[4]
Typical Purity	≥97%	[4]
IUPAC Name	1-(4-methylsulfonylphenyl)piperazine	[3]
InChI Key	KNQFDOLIXOOIGX-UHFFFAOYSA-N	[3][4]

Chemical Structure

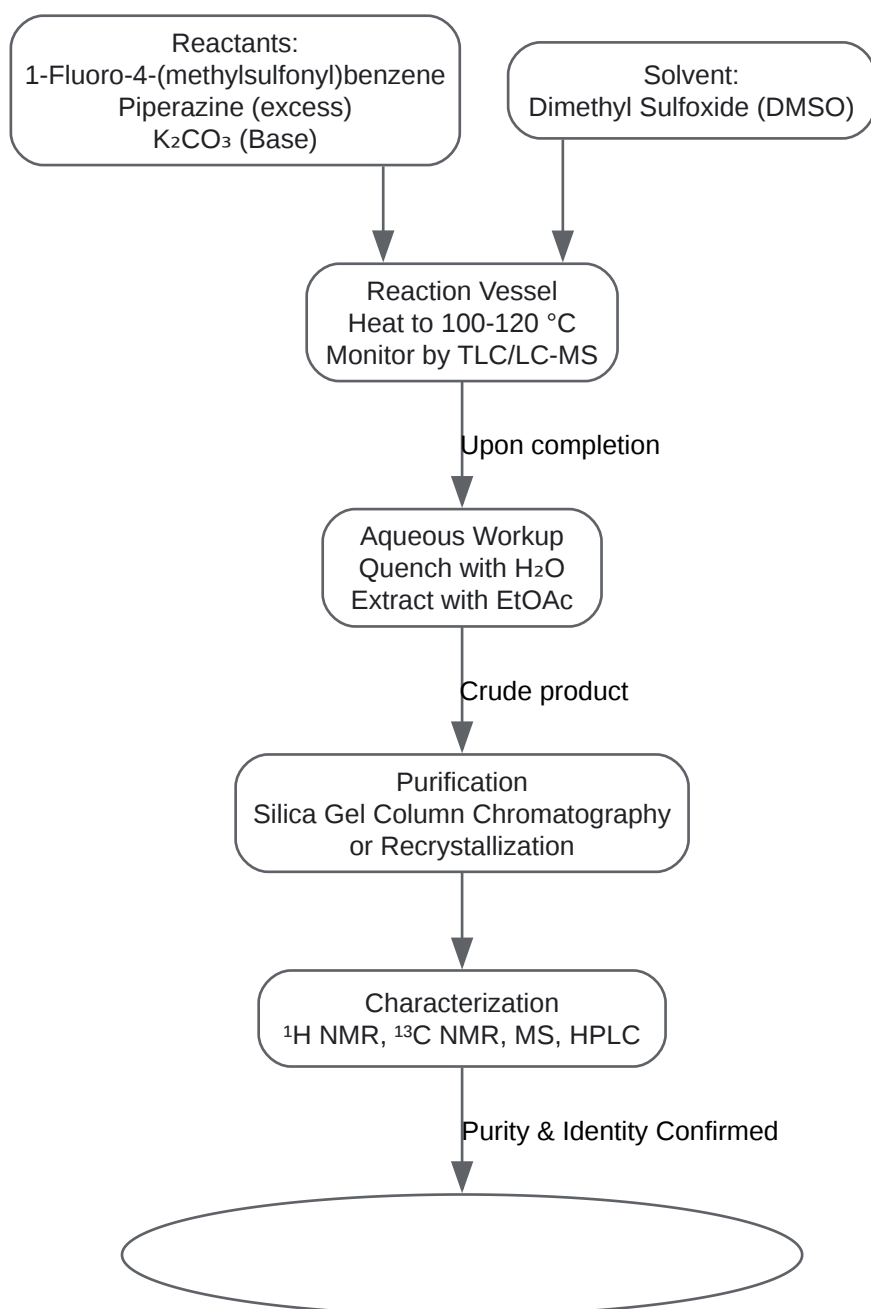
The two-dimensional structure of the molecule highlights the key functional groups: the phenyl ring, the methylsulfonyl group (-SO₂CH₃), and the piperazine heterocycle.

Caption: 2D structure of **1-[4-(Methylsulfonyl)phenyl]piperazine**.

Synthesis and Purification Protocol

The synthesis of **1-[4-(Methylsulfonyl)phenyl]piperazine** is most commonly achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is highly effective due to the activation of the aromatic ring by the strongly electron-withdrawing methylsulfonyl group at the para position, which stabilizes the intermediate Meisenheimer complex and facilitates the displacement of a leaving group (e.g., a halide) by the nucleophilic secondary amine of the piperazine ring.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis and purification.

Step-by-Step Synthesis Methodology

This protocol describes a representative lab-scale synthesis.

Materials:

- 1-Fluoro-4-(methylsulfonyl)benzene
- Piperazine (anhydrous)
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Deionized water

Protocol:

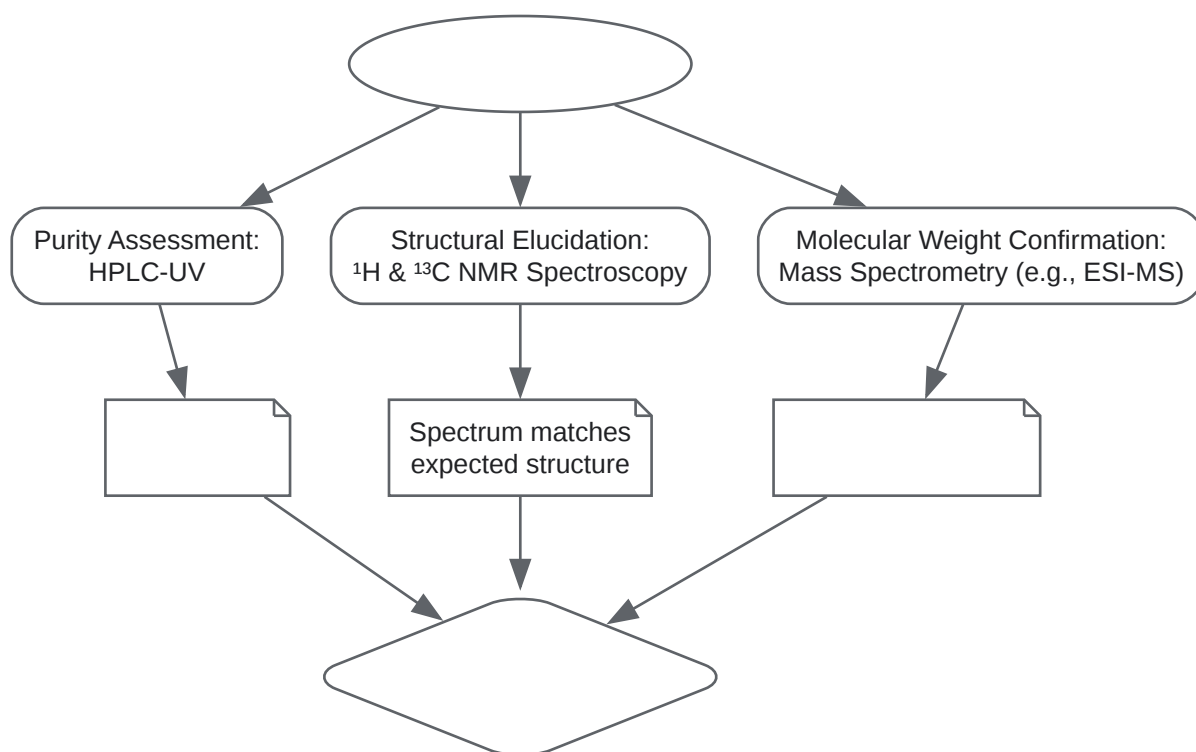
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-(methylsulfonyl)benzene (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).
 - Expertise Note: A significant excess of piperazine is used to both drive the reaction to completion and minimize the formation of the disubstituted byproduct. Potassium carbonate serves as a cost-effective inorganic base to neutralize the HF formed during the reaction.
- Solvent Addition: Add anhydrous DMSO to the flask to achieve a reactant concentration of approximately 0.5 M.
 - Expertise Note: DMSO is an ideal solvent for S_NAr reactions due to its polar aprotic nature, which effectively solvates the cation (K^+) while leaving the nucleophile (piperazine) reactive. Its high boiling point is suitable for the required reaction temperature.
- Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-8 hours).

- Workup and Extraction:
 - Cool the reaction mixture to room temperature.
 - Slowly pour the mixture into a beaker containing cold deionized water. This will precipitate the crude product.
 - Extract the aqueous suspension three times with ethyl acetate.
 - Combine the organic layers and wash sequentially with deionized water and then brine.
 - Trustworthiness Note: The aqueous washes are critical for removing the DMSO solvent, excess piperazine, and inorganic salts, ensuring a cleaner crude product for purification.
- Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to afford the pure **1-[4-(Methylsulfonyl)phenyl]piperazine**.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structural identity and assess the purity of the final compound. A multi-technique approach ensures a self-validating system where each method provides complementary information.

Analytical Workflow Diagram



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Caption: A typical quality control workflow for the final compound.

Protocol for HPLC-UV Purity Analysis

High-Performance Liquid Chromatography with UV detection is a standard method for determining the purity of aromatic compounds. For piperazine-containing molecules that may lack a strong chromophore, derivatization can be employed, though the phenylsulfonyl moiety in the target compound often provides sufficient UV absorbance for direct detection.^{[5][6]}

Instrumentation & Conditions:

- HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.[5]
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.[5]

Protocol:

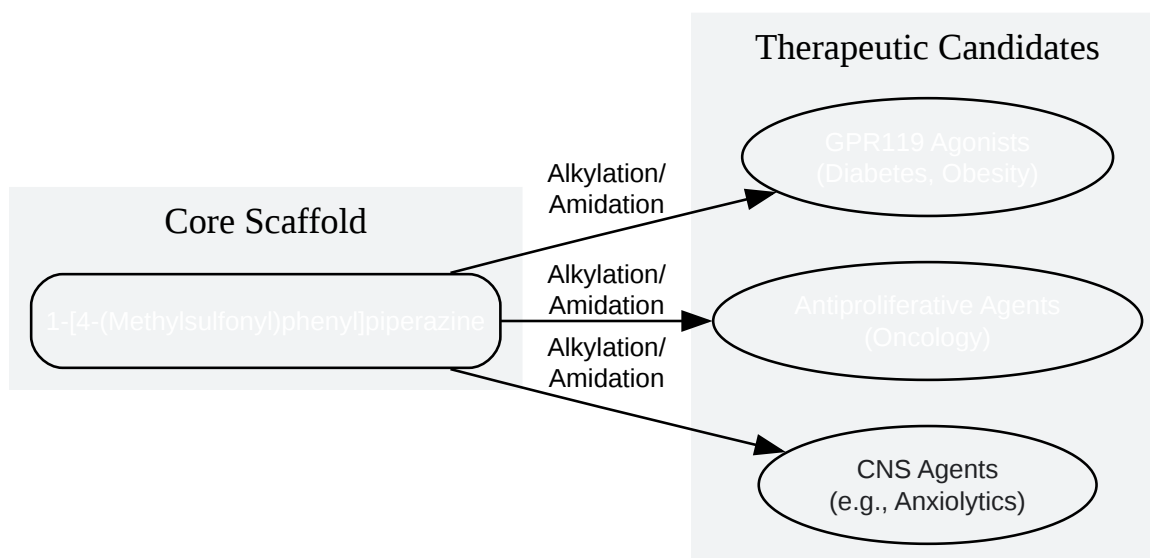
- Standard Preparation: Accurately weigh and dissolve a reference standard of **1-[4-(Methylsulfonyl)phenyl]piperazine** in a diluent (e.g., 50:50 Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Prepare the synthesized sample in the same diluent to the same nominal concentration.
- System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
- Analysis: Inject the standard and sample solutions.
- Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage (Area %).
 - Trustworthiness Note: This method is self-validating through the use of a well-characterized reference standard to confirm retention time and response, ensuring accurate peak identification and purity assessment.

Applications in Drug Discovery

1-[4-(Methylsulfonyl)phenyl]piperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold. Its structure is frequently found in molecules designed to interact with various biological targets, leveraging the piperazine moiety as a linker or a pharmacophoric element that can be readily modified.

Role as a Core Scaffold

The piperazine's non-aromatic nitrogen (N-H) provides a reactive handle for introducing diverse substituents, allowing chemists to systematically explore the structure-activity relationship (SAR) of a compound series. This "plug-and-play" nature is invaluable in lead optimization.



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Caption: Role as a versatile scaffold for diverse therapeutic agents.

Case Study: GPR119 Agonists

A notable application is in the development of agonists for G protein-coupled receptor 119 (GPR119), a target for treating type 2 diabetes and obesity. In a published study, derivatives were synthesized where the piperazine nitrogen was functionalized to create potent GPR119 agonists.^[7] For example, compound 9i from this study, a complex pyrimidine derivative, utilized a related methylsulfonyl-benzyl moiety linked to a piperazine ring. This work demonstrates how the core scaffold contributes to molecules that can improve glucose tolerance and promote insulin secretion, highlighting its utility in metabolic disease research.^[7]

Other Therapeutic Areas

The phenylsulfonyl piperazine motif has also been incorporated into compounds screened for other activities, including:

- Antiproliferative Agents: Studies have explored derivatives for their potential in oncology, where the piperazine acts as a linker to connect different pharmacophores designed to inhibit cancer cell growth.[\[8\]](#)[\[9\]](#)
- Carbonic Anhydrase Inhibitors: The sulfonyl group is a classic zinc-binding group in carbonic anhydrase inhibitors, and piperazine can serve as a scaffold to orient substituents towards different regions of the enzyme's active site.[\[10\]](#)

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety and maintaining the integrity of the compound.

- Hazard Profile: **1-[4-(Methylsulfonyl)phenyl]piperazine** is classified with the signal word "Warning". It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[4\]](#)
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[\[4\]](#)

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